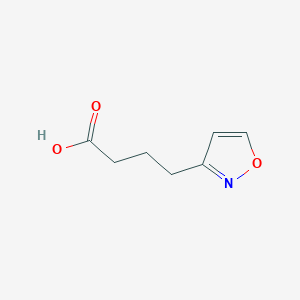
4-(1,2-Oxazol-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Oxazol-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several important pharmacological properties and has been extensively studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of 4-(1,2-Oxazol-3-yl)butanoic acid is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including inflammation, cell growth, and apoptosis.
生化和生理效应
Studies have shown that 4-(1,2-Oxazol-3-yl)butanoic acid has several important biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 4-(1,2-Oxazol-3-yl)butanoic acid is its versatility. It can be used in a wide range of scientific research applications, from basic research to drug development. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.
未来方向
There are many future directions for research on 4-(1,2-Oxazol-3-yl)butanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
合成方法
The synthesis of 4-(1,2-Oxazol-3-yl)butanoic acid involves the reaction of 3-amino-1,2-oxazole with butyric anhydride in the presence of a catalyst. This method has been reported to yield high purity and good yields of the desired product.
科学研究应用
The potential applications of 4-(1,2-Oxazol-3-yl)butanoic acid in scientific research are vast and varied. This compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and as a neuroprotective agent. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
170648-43-8 |
|---|---|
产品名称 |
4-(1,2-Oxazol-3-yl)butanoic acid |
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10) |
InChI 键 |
LJCUWNQJFZLYDX-UHFFFAOYSA-N |
SMILES |
C1=CON=C1CCCC(=O)O |
规范 SMILES |
C1=CON=C1CCCC(=O)O |
同义词 |
3-Isoxazolebutanoicacid(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




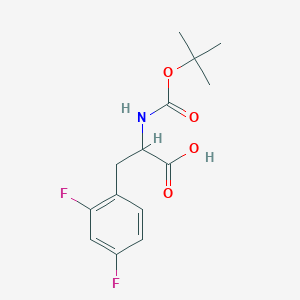


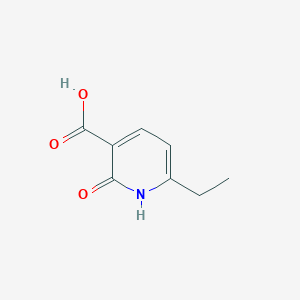
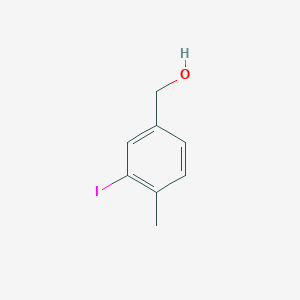
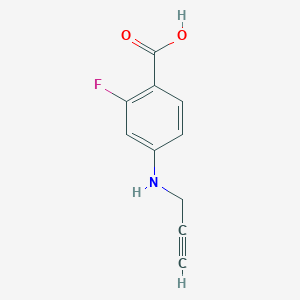

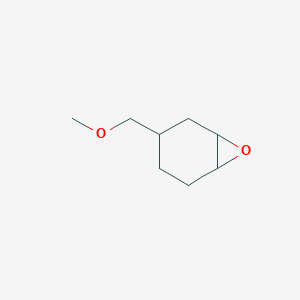
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
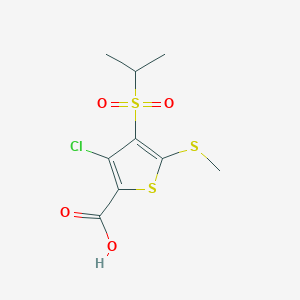

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)